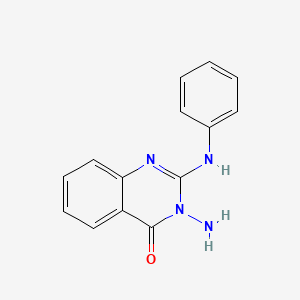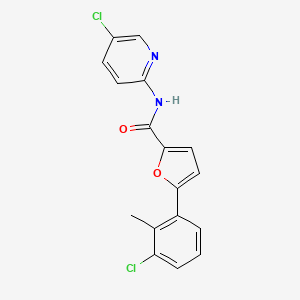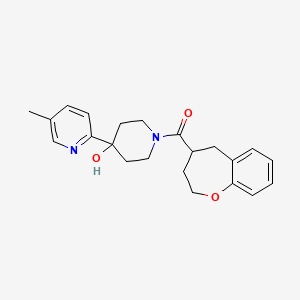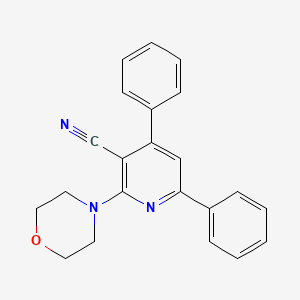![molecular formula C21H20O3 B5680470 7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the root extracts of kava plant (Piper methysticum). FKA has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of FKA is complex and involves multiple targets and pathways. FKA has been shown to modulate the activity of various enzymes, including protein kinase C, mitogen-activated protein kinase, and cyclooxygenase-2. FKA also interacts with several receptors, such as GABA-A, TRPV1, and cannabinoid receptors. Furthermore, FKA has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
FKA has been found to modulate various biochemical and physiological processes, including cell cycle progression, apoptosis, angiogenesis, and inflammation. FKA has also been shown to regulate the expression of various genes involved in cancer progression and metastasis. In addition, FKA has been found to possess antioxidant properties and protect against oxidative stress-induced damage.
実験室実験の利点と制限
FKA has several advantages as a research tool, including its natural origin, unique chemical structure, and multiple biological activities. However, FKA also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on FKA, including:
1. Further elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of FKA.
2. Development of novel FKA derivatives with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of FKA with other anticancer and anti-inflammatory agents.
4. Exploration of the potential use of FKA as a chemopreventive agent.
5. Evaluation of the safety and efficacy of FKA in clinical trials.
In conclusion, FKA is a natural chalcone with multiple biological activities that has shown promising potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop novel derivatives with improved properties.
合成法
FKA can be synthesized from 2-hydroxy-4-methoxybenzophenone and 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction occurs through an aldol condensation followed by dehydration and cyclization to form the chromenone ring.
科学的研究の応用
FKA has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that FKA can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways. In addition, FKA has shown promising anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. FKA has also been demonstrated to possess antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMVBXQPONLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)

![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)